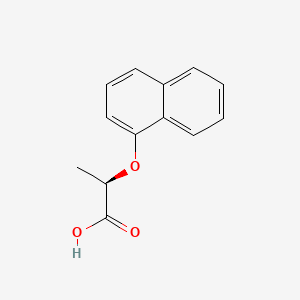
(-)-2-(1-Naphthyloxy)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2-(1-Naphthyloxy)propionic acid: is an organic compound that belongs to the class of naphthyl ethers It is characterized by the presence of a naphthalene ring attached to a propionic acid moiety through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-(1-Naphthyloxy)propionic acid typically involves the reaction of 1-naphthol with a suitable propionic acid derivative under specific conditions. One common method is the esterification of 1-naphthol with propionic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (-)-2-(1-Naphthyloxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro-naphthyl or halo-naphthyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: (-)-2-(1-Naphthyloxy)propionic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the formulation of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (-)-2-(1-Naphthyloxy)propionic acid involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the propionic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-(1-Naphthyloxy)acetic acid
- 2-(2-Naphthyloxy)propionic acid
- 2-(1-Naphthyloxy)butanoic acid
Comparison: Compared to its analogs, (-)-2-(1-Naphthyloxy)propionic acid exhibits unique properties due to the specific positioning of the naphthalene ring and the propionic acid moiety. This unique structure influences its reactivity and interaction with biological targets, making it distinct in its applications and effects.
Propiedades
Número CAS |
57128-29-7 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
(2R)-2-naphthalen-1-yloxypropanoic acid |
InChI |
InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
KTAVXDDWEGVLRN-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C(=O)O)OC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(C(=O)O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


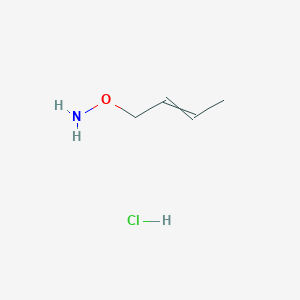
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
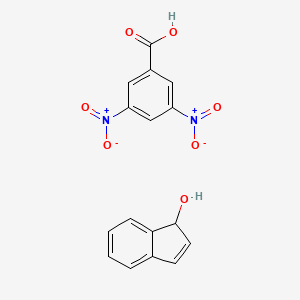
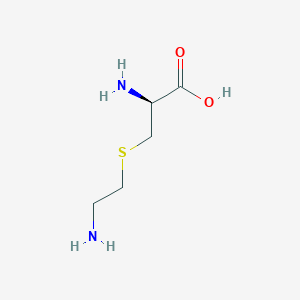
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
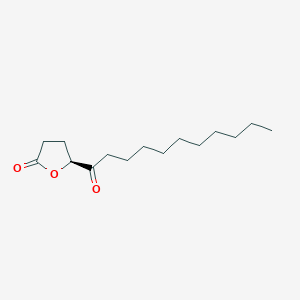


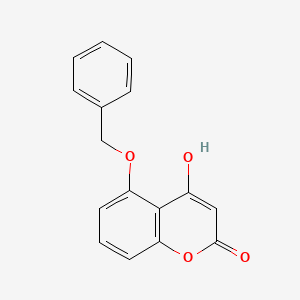

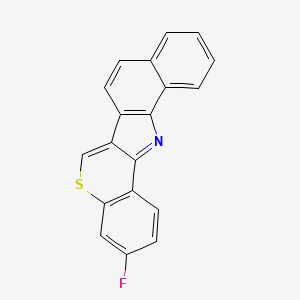
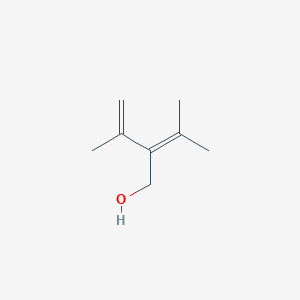
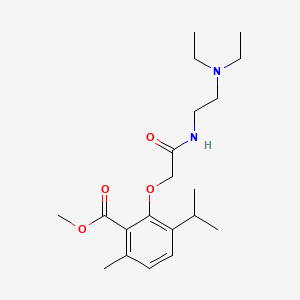
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
